molecular formula C19H29N3OS B2992380 N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2310104-59-5

N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2992380
CAS No.: 2310104-59-5
M. Wt: 347.52
InChI Key: IUDYCTWKJIVYSC-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2310104-59-5) is a chemical compound with a molecular formula of C19H29N3OS and a molecular weight of 347.52 g/mol. This molecule features a 1,4-diazepane carboxamide core, a structure of significant interest in medicinal chemistry for central nervous system (CNS) targeting. The compound is substituted with a 3-phenylpropyl chain and a thiolan-3-yl group, which are critical for its molecular interactions and physicochemical properties. Its calculated topological polar surface area is approximately 60.9 Ų, and it has an estimated XLogP of 2.9, suggesting favorable blood-brain barrier permeability for neuroscientific applications . Research into structurally related 1,4-diazepane-carboxamide derivatives has identified potent and selective antagonists for serotonin receptors such as the 5-HT6 receptor . Antagonism of this receptor has been linked to the enhancement of cognitive processes, including learning and memory, by increasing acetylcholine and glutamate neurotransmission. This makes such compounds valuable pharmacological tools for investigating and potentially treating CNS disorders like Alzheimer's disease, schizophrenia, and cognitive deficits . The presence of the flexible 1,4-diazepane ring is often essential for binding to such targets, as the basic amine functionality provides a key interaction point with the receptor . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers can order this compound in quantities ranging from 1mg to 50mg .

Properties

IUPAC Name

N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c23-19(20-10-4-8-17-6-2-1-3-7-17)22-12-5-11-21(13-14-22)18-9-15-24-16-18/h1-3,6-7,18H,4-5,8-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDYCTWKJIVYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NCCCC2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. The starting materials often include phenylpropylamine, thiolane derivatives, and diazepane precursors. Common synthetic routes may involve:

    Amidation: Reacting phenylpropylamine with a carboxylic acid derivative to form an amide bond.

    Cyclization: Forming the diazepane ring through intramolecular cyclization reactions.

    Thiolane Introduction: Incorporating the thiolane moiety through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiolane moiety to sulfoxides or sulfones.

    Reduction: Reduction of the amide group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or diazepane ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane moiety may yield sulfoxides or sulfones, while reduction of the amide group may produce corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique chemical properties in material science or catalysis.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide would involve its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

1-(Thien-3-ylcarbonyl)-1,4-diazepane

  • Key Features :
    • Diazepane substituted with a thiophene-3-carbonyl group.
    • Aromatic thiophene ring vs. the saturated thiolan in the target compound.
  • Comparison: Electronic Effects: The aromatic thiophene may enhance π-π stacking interactions compared to the saturated thiolan, which could increase rigidity. Lipophilicity: The thiophene’s planar structure may reduce solubility relative to the thiolan’s puckered, saturated ring.

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane

  • Key Features :
    • Diazepane substituted with a thiadiazole ring (aromatic, nitrogen-sulfur heterocycle).
  • Solubility: The polar thiadiazole may improve aqueous solubility over the thiolan group. Steric Effects: The planar thiadiazole may reduce steric hindrance compared to the three-dimensional thiolan .

Carboxamide-Containing Analogues

N-[N-(2-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester

  • Key Features :
    • Peptide-like structure with benzoyl and tyrosine residues.
    • Methyl ester terminal group.
  • Comparison :
    • Hydrogen Bonding : The peptide backbone offers multiple hydrogen-bonding sites, unlike the single carboxamide in the target compound.
    • Metabolic Stability : The ester group may confer susceptibility to hydrolysis, whereas the phenylpropyl chain in the target could enhance metabolic stability.
    • Aromaticity : Multiple benzene rings may increase hydrophobicity compared to the target’s single phenylpropyl group .

Sulfur-Containing Heterocycles

3-Chloro-N-phenyl-phthalimide

  • Key Features :
    • Phthalimide core with chlorine and phenyl substituents.
  • Comparison :
    • Applications : Used in polymer synthesis (e.g., polyimides), contrasting with the pharmacological focus of diazepane derivatives.
    • Reactivity : The electron-withdrawing phthalimide group may reduce nucleophilic reactivity compared to the diazepane-thiolan system .

Comparative Data Table

The following table summarizes structural and inferred physicochemical properties of the target compound and its analogues:

Compound Name Core Structure Key Substituents Aromatic/Saturated Features Inferred LogP Potential Applications
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide 1,4-Diazepane Thiolan, 3-phenylpropyl Saturated thiolan ~3.5 Drug discovery
1-(Thien-3-ylcarbonyl)-1,4-diazepane 1,4-Diazepane Thiophene-3-carbonyl Aromatic thiophene ~2.8 Antimicrobial agents
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane 1,4-Diazepane Thiadiazole Aromatic thiadiazole ~1.9 Anticancer research
N-[N-(2-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester Peptide backbone Chlorobenzoyl, tyrosine, methyl ester Aromatic benzene ~4.2 Enzyme inhibition studies
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl Aromatic phthalimide ~2.5 Polymer synthesis

Key Research Insights

  • Thiolan vs. Thiophene : Saturation in the thiolan group may reduce metabolic oxidation risks compared to aromatic thiophene derivatives .
  • Phenylpropyl Chain : The extended alkyl chain may enhance blood-brain barrier penetration relative to polar substituents in analogues like thiadiazoles .

Biological Activity

N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured manner.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

  • Molecular Formula : C14H20N2OS
  • Molecular Weight : 272.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The diazepane ring structure is known to influence its binding affinity and selectivity towards specific receptors, such as dopamine and serotonin receptors.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects:

  • Dopamine Receptor Modulation : The compound has been shown to interact with dopamine receptors, potentially influencing dopaminergic pathways associated with mood regulation and reward mechanisms.

2. Antidepressant Activity

A study investigating the antidepressant properties of similar diazepane derivatives found that compounds with modifications at the diazepane nitrogen exhibited enhanced activity in animal models of depression. While specific data on this compound is limited, structural similarities suggest potential efficacy in mood disorders.

3. Anxiolytic Properties

Compounds within the diazepane class are often explored for their anxiolytic effects. Preliminary studies suggest that this compound may exhibit such properties through modulation of GABAergic transmission.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuropharmacologicalModulation of dopamine receptor activity
AntidepressantPotential efficacy in depression models
AnxiolyticPossible anxiolytic effects via GABA modulation

In Vitro Studies

In vitro studies have demonstrated that related compounds with similar structures can inhibit specific enzymes or receptors that play critical roles in various physiological processes. For instance, compounds designed with thiol groups have shown promise in modulating enzyme activity relevant to neurotransmitter synthesis.

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to confirm connectivity and stereochemistry. Pay attention to splitting patterns for the thiolan-3-yl and phenylpropyl groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography: If crystalline, resolve the absolute configuration to confirm spatial arrangement of substituents .

Advanced: How can regioselectivity challenges in synthesizing the 1,4-diazepane core be addressed?

Methodological Answer:

  • Protecting Group Strategies: Use Boc or Fmoc groups to shield amines during cyclization.
  • Kinetic Control: Optimize reaction temperature (e.g., low temp for kinetic products) and catalysts (e.g., Lewis acids like BF₃·OEt₂).
  • Monitoring: Track intermediates via TLC or HPLC to identify side products. Adjust stoichiometry to favor 7-membered ring closure over 6-membered analogs .

Basic: Which in vitro assays are suitable for initial pharmacological profiling?

Methodological Answer:

  • Radioligand Binding Assays: Screen for receptor affinity (e.g., GPCRs, ion channels) using tritiated or fluorescent ligands.
  • Functional Assays: Measure cAMP accumulation or calcium flux in transfected cell lines (e.g., HEK293) to assess agonist/antagonist activity .

Advanced: How should contradictory binding affinity data across studies be resolved?

Methodological Answer:

  • Orthogonal Validation: Combine SPR (surface plasmon resonance) for kinetic analysis with ITC (isothermal titration calorimetry) for thermodynamic profiling.
  • Species-Specific Models: Test activity in human vs. rodent receptors to account for genetic variability. Replicate under standardized buffer conditions (pH 7.4, 1 mM Mg²⁺) .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature: Store at -20°C in airtight, light-resistant vials to prevent oxidation or photodegradation.
  • Solubility: Lyophilize for long-term storage. Use anhydrous DMSO for aliquots to avoid hydrolysis .

Advanced: What computational approaches predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking: Use Schrödinger’s Glide or AutoDock Vina to model binding poses in protein active sites (e.g., serotonin receptors).
  • MD Simulations: Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of predicted interactions .

Basic: How can structural modifications enhance SAR understanding?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogenated phenylpropyl groups or thiolan ring replacements (e.g., tetrahydrofuran).
  • Bioisosteric Replacement: Replace the carboxamide with sulfonamide or urea groups to probe hydrogen-bonding requirements .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Use 10% DMSO/PBS or cyclodextrin complexes (e.g., HP-β-CD) to enhance dissolution.
  • Prodrug Design: Introduce phosphate or ester moieties at the carboxamide group for transient solubility .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct experiments in a fume hood to avoid aerosol exposure. Refer to SDS for spill management .

Advanced: How to design a degradation study to identify metabolites?

Methodological Answer:

  • Forced Degradation: Expose the compound to UV light (ICH Q1B), acidic/basic conditions (0.1 M HCl/NaOH), and elevated temperatures (40–60°C).
  • LC-MS/MS Analysis: Use C18 columns and gradient elution (0.1% formic acid in ACN/H₂O) to separate degradation products. Compare with in vitro liver microsome assays .

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